![molecular formula C8H9FN2O3 B11901442 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione](/img/structure/B11901442.png)
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
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Overview
Description
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a chemical compound with a unique structure that includes a cyclobutyl group, a fluorine atom, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclobutylamine with fluorinated triazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazinane-2,4,6-trione: A structurally similar compound without the cyclobutyl and fluorine substituents.
1-Cyclobutyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the fluorine atom.
5-Fluoro-1,3-diazinane-2,4,6-trione: Similar structure but lacks the cyclobutyl group.
Uniqueness
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is unique due to the presence of both the cyclobutyl group and the fluorine atom, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound notable for its unique diazinane ring structure and the presence of a cyclobutyl group along with a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C8H8F N2O3
- Molecular Weight : 200.17 g/mol
- CAS Number : 1566825-57-7
The presence of the cyclobutyl group contributes to its steric properties, while the fluorine atom enhances its electronic characteristics, potentially affecting its reactivity and biological activity .
Property | Value |
---|---|
Molecular Formula | C8H8F N2O3 |
Molecular Weight | 200.17 g/mol |
CAS Number | 1566825-57-7 |
Research indicates that compounds with similar diazinane structures often exhibit biological activities such as antimicrobial, antifungal, and anticancer effects. The specific mechanism of action for this compound is under investigation, but it is hypothesized that the compound may interact with various biological targets due to its unique structural features.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that compounds containing diazinane rings can inhibit the growth of various bacterial strains. A study demonstrated that derivatives of diazinane exhibited significant antibacterial activity against Gram-positive bacteria .
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently being explored through cell viability assays and flow cytometry analyses .
- Agrochemical Applications : Due to its biological activity, this compound may also serve as a lead for developing new pesticides or herbicides targeting specific pests or weeds. The nitrogen-containing heterocycles are known for their effectiveness in agrochemical formulations.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on structural modifications:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Methyl-5-fluoro-1,3-diazinane-2,4-dione | Methyl group instead of cyclobutyl | Moderate antibacterial |
1-Cyclopropyl-5-fluoro-1,3-diazinane-2,4-dione | Cyclopropyl group | Lower cytotoxicity |
5-Fluoro-pyrimidine derivatives | Pyrimidine ring instead of diazinane | Antiviral properties |
The unique combination of the cyclobutyl group and trione structure within the diazinane framework may confer distinct physical and chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H9FN2O3 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14) |
InChI Key |
QEULBPYPCYFUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C(=O)C(C(=O)NC2=O)F |
Origin of Product |
United States |
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